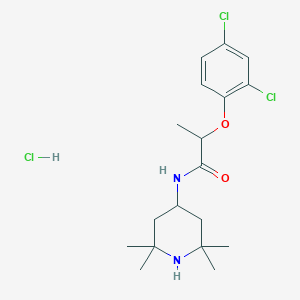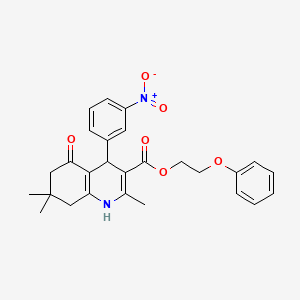![molecular formula C26H35N3O2 B4929514 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)
1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The chemical compound 1-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, also known as FPB, is a synthetic opioid receptor antagonist. It was first synthesized in the 1990s by a group of researchers led by Dr. John Traynor at the University of Michigan. FPB has been found to have potential applications in scientific research, particularly in the study of opioid receptors and their role in pain management.
作用机制
1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine works by binding to the mu-opioid receptor and preventing the binding of opioid agonists such as morphine and fentanyl. This results in the inhibition of the receptor and the suppression of the opioid-mediated effects such as pain relief and euphoria. 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has also been found to have some agonist activity at the kappa-opioid receptor, which can result in the activation of this receptor and the production of analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the binding of opioid agonists to the mu-opioid receptor, resulting in the suppression of opioid-mediated effects such as pain relief and euphoria. 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has also been found to have some agonist activity at the kappa-opioid receptor, which can result in the activation of this receptor and the production of analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of using 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain management and addiction. However, one limitation of using 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is its potential for off-target effects, particularly at the kappa-opioid receptor. This can complicate the interpretation of results and requires careful experimental design and analysis.
未来方向
There are several future directions for the use of 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine in scientific research. One area of interest is the development of new opioid receptor antagonists that are more selective and potent than existing compounds. Another area of interest is the study of the role of the kappa-opioid receptor in pain management and addiction, and the potential for developing new drugs that target this receptor. Finally, there is interest in the development of new methods for delivering opioid receptor antagonists, such as through the use of nanoparticles or other drug delivery systems.
合成方法
1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-furylbenzyl bromide with potassium carbonate in dimethyl sulfoxide (DMSO) to form the intermediate compound 2-(2-furyl)benzyl alcohol. This intermediate is then reacted with phosgene and pyrrolidine to form the final product, 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine.
科学研究应用
1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been used extensively in scientific research to study the opioid receptors and their role in pain management. It has been found to be a potent and selective antagonist of the mu-opioid receptor, which is the primary target of opioids such as morphine and fentanyl. 1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has also been used to study the kappa-opioid receptor, which is involved in the regulation of pain, mood, and addiction.
属性
IUPAC Name |
[1-[1-[[2-(furan-2-yl)phenyl]methyl]piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c30-26(29-13-3-4-14-29)21-9-17-28(18-10-21)23-11-15-27(16-12-23)20-22-6-1-2-7-24(22)25-8-5-19-31-25/h1-2,5-8,19,21,23H,3-4,9-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUIOQYZRSVUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)


![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4929445.png)
acetate](/img/structure/B4929453.png)
![4-[(4-ethoxyphenyl)amino]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4929461.png)
![4,4'-oxybis[N-(3-benzoylphenyl)benzamide]](/img/structure/B4929468.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4929475.png)
![2-ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3-nitrobenzoate](/img/structure/B4929483.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)
![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)


![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)